molecular formula C9H12N2O2 B13435444 2-Isopropyl-6-methylpyrimidine-4-carboxylic acid

2-Isopropyl-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B13435444
M. Wt: 180.20 g/mol
InChI Key: WZJDREAEWURWDH-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-methylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, such as amidines and ketones, in the presence of catalysts like ZnCl2 or Cu. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Isopropyl-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-Methylpyrimidine-4-carboxylic acid
  • 6-Methylpyrimidine-4-carboxylic acid
  • 2-Isopropylpyrimidine-4-carboxylic acid

Comparison: Compared to these similar compounds, 2-Isopropyl-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both isopropyl and methyl groups on the pyrimidine ringFor example, the isopropyl group may enhance its lipophilicity, affecting its ability to interact with biological membranes and proteins .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-methyl-2-propan-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-5(2)8-10-6(3)4-7(11-8)9(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

WZJDREAEWURWDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)C(=O)O

Origin of Product

United States

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